2-Iodobenzylzinc bromide

Catalog No.
S1489958
CAS No.
117269-71-3
M.F
C7H6BrIZn
M. Wt
362.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Iodobenzylzinc bromide

CAS Number

117269-71-3

Product Name

2-Iodobenzylzinc bromide

IUPAC Name

bromozinc(1+);1-iodo-2-methanidylbenzene

Molecular Formula

C7H6BrIZn

Molecular Weight

362.3 g/mol

InChI

InChI=1S/C7H6I.BrH.Zn/c1-6-4-2-3-5-7(6)8;;/h2-5H,1H2;1H;/q-1;;+2/p-1

InChI Key

ZTCPHMNGJRYJGT-UHFFFAOYSA-M

SMILES

[CH2-]C1=CC=CC=C1I.[Zn+]Br

Canonical SMILES

[CH2-]C1=CC=CC=C1I.[Zn+]Br

2-Iodobenzylzinc bromide is an organozinc compound characterized by the presence of a zinc atom bonded to both a benzyl group and an iodo substituent. Its chemical formula is C7_7H6_6BrIZn, and it typically appears as a colorless to light yellow liquid or solid, depending on its physical state. This compound is notable for its ability to act as a nucleophile in various organic reactions, particularly in cross-coupling reactions and nucleophilic substitutions, making it a valuable intermediate in synthetic organic chemistry.

  • Cross-Coupling Reactions: It can react with various electrophiles, such as aryl halides, in the presence of transition metal catalysts (e.g., palladium or nickel) to form biaryl compounds. This process exemplifies the utility of organozinc reagents in forming carbon-carbon bonds .
  • Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions where it attacks electrophilic centers, such as carbonyl groups, to form alcohols or other functional groups .
  • Decomposition Reactions: Under specific conditions, 2-iodobenzylzinc bromide may decompose thermally, leading to the formation of various byproducts, including iodinated benzene derivatives .

The synthesis of 2-iodobenzylzinc bromide can be achieved through several methods:

  • Direct Zinc Insertion: This method involves the reaction of 2-iodobenzyl bromide with zinc metal in a suitable solvent like tetrahydrofuran or diethyl ether under inert atmosphere conditions. The reaction typically requires heating to facilitate the formation of the organozinc compound.
  • Transmetalation: Another approach includes transmetalation from another organozinc compound or via reaction with zinc halides (e.g., zinc bromide) in the presence of a suitable base .

2-Iodobenzylzinc bromide finds applications primarily in organic synthesis:

  • Synthesis of Complex Molecules: It serves as a key intermediate for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals.
  • Material Science: The compound may be utilized in the development of new materials through polymerization reactions involving organozinc reagents.

Interaction studies involving 2-iodobenzylzinc bromide focus on its reactivity with various electrophiles and its role in catalytic processes. The compound's interactions with transition metals during cross-coupling reactions have been extensively documented, highlighting its effectiveness as a nucleophile in forming carbon-carbon bonds .

Several compounds share structural and functional similarities with 2-iodobenzylzinc bromide. Here are some notable examples:

Compound NameStructureUnique Features
Benzylzinc bromideC7_7H7_7BrZnLacks halogen substitution; used for simpler coupling reactions.
IodobenzeneC6_6H5_5IAffects reactivity; does not contain zinc; used in electrophilic aromatic substitutions.
4-Iodobenzylzinc bromideC7_7H6_6BrIZnSimilar reactivity but different substitution pattern; may exhibit different selectivity in reactions.

The uniqueness of 2-iodobenzylzinc bromide lies in its ability to participate effectively in cross-coupling reactions while being less reactive than some other organozinc compounds due to the presence of the iodine atom, which can stabilize certain intermediates during chemical transformations .

Dates

Modify: 2023-08-15

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